![molecular formula C20H16FN3O3S2 B2505138 N-(3-(6,7-二甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-3-基)苯基)-4-氟苯磺酰胺 CAS No. 1021116-77-7](/img/structure/B2505138.png)

N-(3-(6,7-二甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-3-基)苯基)-4-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

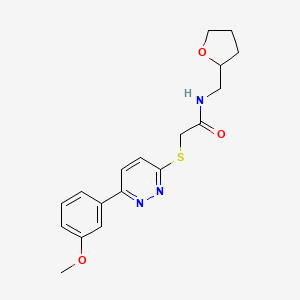

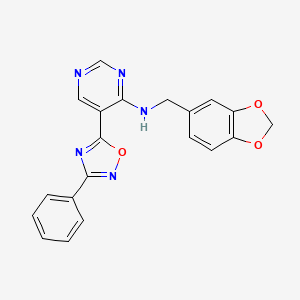

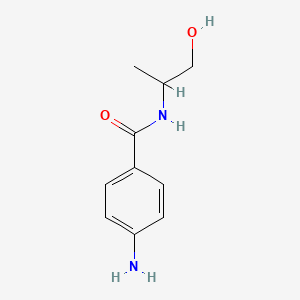

The compound N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide is a chemical entity that appears to be related to a class of compounds known for their biological activity, particularly as enzyme inhibitors or receptor antagonists. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as thiazolo[3,2-a]pyrimidin and benzenesulfonamide are present in the compounds discussed in the papers, suggesting a potential for similar biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that often include the condensation of various anilines with intermediates obtained from reactions with dimethylformamide dimethylacetal . The synthesis of benzenesulfonamide derivatives, as seen in the first paper, involves structure-activity relationship (SAR) studies to optimize the inhibitory potency of the compounds . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of compounds similar to the one includes a thiazolo[3,2-a]pyrimidin core, which is a common feature in many biologically active compounds. The presence of substituents such as methyl groups and a fluorobenzene moiety can significantly affect the compound's binding affinity and selectivity towards its biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of such compounds are crucial for enhancing their biological activity. For instance, the introduction of a fluorine atom in the benzenesulfonamide moiety can lead to improved pharmacokinetic properties and metabolic stability . The reactivity of the thiazolo[3,2-a]pyrimidin core can also be manipulated to generate a variety of analogs with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, stability, and ability to cross biological membranes. The introduction of a fluorine atom often increases the lipophilicity of the compound, which can be beneficial for oral bioavailability .

科学研究应用

用于检测有毒苯硫醇的荧光探针

用于检测有毒苯硫醇的荧光探针的开发超过了对生物活性脂肪族硫醇的研究,突出了磺酰胺化合物在环境和生物科学中的重要性。这些探针被设计用于选择性区分,展示了磺酰胺衍生物在创建对化学、生物和环境研究有用的灵敏和选择性检测技术的潜力(Wang et al., 2012)。

外周苯二氮卓受体 (PBRs) 的研究

磺酰胺衍生物也已被合成用于研究外周苯二氮卓受体 (PBRs),展示了它们在神经退行性疾病研究中的用途。这些化合物通过选择性地与 PBRs 结合,提供了 PBRs 在神经退行性疾病中的作用的见解,为开发新的诊断和治疗工具提供了一条途径 (Fookes et al., 2008)。

抗癌和 DNA 相互作用研究

三元铜(II)-磺酰胺配合物已被探索其 DNA 结合、DNA 切割、遗传毒性和抗癌活性。磺酰胺衍生物的变化会影响与 DNA 的相互作用,提供了一种主要通过凋亡诱导细胞死亡的方法。此类研究强调了磺酰胺化合物在癌症研究中的潜力,为开发新的抗癌剂提供了基础 (González-Álvarez et al., 2013)。

光动力疗法的光敏剂

磺酰胺衍生物已被用于合成单线态氧量子产率高的锌酞菁。这些化合物因其在光动力疗法中的应用而显着,光动力疗法是一种治疗癌症的方法,展示了磺酰胺衍生物在开发具有潜在治疗应用的有效光敏剂中的作用 (Pişkin et al., 2020)。

硫脲衍生物的合成和生物学评估

带有苯磺酰胺部分的硫脲衍生物已被合成并评估其抗分枝杆菌活性。此类化合物受抗结核病前药的启发,突出了磺酰胺衍生物在开发新的治疗传染病的治疗剂中的重要性 (Ghorab et al., 2017)。

未来方向

The thiazolopyrimidine moiety, a key part of this compound, can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests potential future directions in the design of new medicines, including anticancer drugs .

作用机制

属性

IUPAC Name |

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3S2/c1-12-13(2)22-20-24(19(12)25)18(11-28-20)14-4-3-5-16(10-14)23-29(26,27)17-8-6-15(21)7-9-17/h3-11,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSAOZNQZXQMJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)

![4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2505075.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2505078.png)